molecular formula C20H21N5O B2645637 N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide CAS No. 2380068-02-8

N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide

Cat. No. B2645637
CAS RN: 2380068-02-8
M. Wt: 347.422
InChI Key: LSGXVDOMLDVITB-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide, also known as NP-1, is a chemical compound that has been studied for its potential applications in scientific research. NP-1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers in several fields.

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. This binding can lead to changes in biochemical pathways and physiological processes, which may be responsible for the observed effects of N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide.
Biochemical and Physiological Effects:
N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In neuroscience, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In cancer research, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death). In drug discovery, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been used as a starting point for the development of new drugs with similar structures and properties.

Advantages and Limitations for Lab Experiments

N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its ability to target specific receptors or enzymes in the body, its relatively low toxicity, and its potential for use in drug discovery. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for careful handling and storage due to its chemical properties.

Future Directions

There are several future directions for research on N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide, including:
1. Further investigation of its mechanism of action and potential side effects.
2. Development of new drugs based on the structure and properties of N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide.
3. Study of the effects of N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide on other physiological processes and systems in the body.
4. Investigation of the potential use of N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide in combination with other drugs or therapies for the treatment of neurological disorders and cancer.
5. Exploration of the potential use of N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide in other areas of scientific research, such as drug delivery and imaging.
In conclusion, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide is a chemical compound with potential applications in several areas of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are of interest to researchers in several fields. Further research is needed to fully understand its potential and to explore new directions for its use in scientific research.

Synthesis Methods

N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of naphthalene with pyrazin-2-ylamine and pyrrolidine-1-carboxylic acid, followed by purification using chromatography. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In cancer research, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been investigated for its ability to inhibit the growth of cancer cells. In drug discovery, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been used as a starting point for the development of new drugs with similar structures and properties.

properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(23-12-16-6-3-5-15-4-1-2-7-18(15)16)25-11-8-17(14-25)24-19-13-21-9-10-22-19/h1-7,9-10,13,17H,8,11-12,14H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGXVDOMLDVITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NC=CN=C2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(naphthalen-1-yl)methyl]-3-[(pyrazin-2-yl)amino]pyrrolidine-1-carboxamide

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